[2,2'-Bipyridin]-3-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridin-3-ol |
InChI |
InChI=1S/C10H8N2O/c13-9-5-3-7-12-10(9)8-4-1-2-6-11-8/h1-7,13H |
InChI Key |
MWPGSUYGVCNVKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CC=N2)O |
Origin of Product |
United States |
Modification of Acidity/basicity:coordination of the Pyridine Nitrogen to a Lewis Acidic Metal Center Withdraws Electron Density and Reduces Its Basicity. Simultaneously, It Can Increase the Acidity of the Nearby Hydroxyl Proton, Making the Proton Transfer Thermodynamically More Favorable. This Electronic Tuning of the Donor and Acceptor Sites Can Alter the Driving Force and Dynamics of the Esipt Process, Leading to Changes in the Emission Properties of the Complex. This Interplay Allows for the Rational Design of Metal Complexes Where the Unique Photophysics of Esipt Can Be Controlled and Exploited.rsc.org
Computational and Theoretical Investigations of 2,2 Bipyridin 3 Ol Photodynamics
Quantum Mechanical Formulations for Excited State Chemistry
The study of molecules in their excited states necessitates quantum mechanical approaches that can handle the complexities of electron rearrangement and energy changes following photoexcitation. For molecules like [2,2'-Bipyridin]-3-ol, which are known for processes like excited-state intramolecular proton transfer (ESIPT), these methods are indispensable for mapping out potential energy surfaces and identifying reaction pathways.
Density Functional Theory (DFT) and its extension for excited states, Time-Dependent Density Functional Theory (TDDFT), are workhorse methods in computational chemistry for studying the photophysical properties of molecules. nih.gov These approaches offer a favorable balance between computational cost and accuracy, making them suitable for investigating relatively large systems. squarespace.com
In the context of bipyridyl derivatives, TDDFT has been extensively used to investigate excited-state proton transfer. nih.govresearchgate.net For the related molecule [2,2'-bipyridyl]-3,3'-diol, DFT and TDDFT calculations have been employed to explore the ESIPT pathway and reconsider the thermally activated delayed fluorescence (TADF) mechanism. nih.gov These studies involve optimizing the geometric structures in the ground and excited states, calculating absorption and emission properties, and mapping potential energy curves to determine whether proton transfer processes are barrierless or involve an energy barrier. nih.gov For instance, in the diol, calculations have shown that a barrierless single proton transfer occurs in the S1 state, while a double proton transfer is kinetically unfavorable. nih.gov
TDDFT is also crucial for optimizing the geometry of molecules in their lowest excited triplet state (T1). osti.gov The geometry of the T1 state of 2,2'-bipyridine (B1663995), for example, was optimized using TD-DFT, revealing a trans-planar structure with a quinoidal distortion of the rings. osti.gov Such calculations are validated by comparing the computed vibrational frequencies with experimental time-resolved resonance Raman (TR3) spectra. osti.gov The investigation of excited state potential energy surfaces with these methods provides critical insights into photochemical reactions. nsf.gov
| Application | System Studied | Key Findings | Reference |
|---|---|---|---|
| ESIPT Pathway and TADF Mechanism | [2,2'-bipyridyl]-3,3'-diol | Barrierless single proton transfer in S1 state; double ESIPT pathway ruled out. | nih.gov |
| Excited-State Proton Transfer | [2,2'-bipyridyl]-3,3'-diol | Mechanism is sequential, not concerted; first proton transfer is ultrafast (~7 fs). | nih.govresearchgate.net |
| Excited State Geometry Optimization | This compound | Used to investigate the impact of nuclear quantum effects on excited state geometries. | nsf.gov |
| Triplet State (T1) Structure | 2,2'-bipyridine | Optimized T1 geometry is trans-planar with a reinforced interring CC bond. | osti.gov |
While TDDFT is widely used, it has known limitations, particularly in describing systems with significant multiconfigurational character, such as conical intersections or certain excited states. nsf.gov For these situations, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are more appropriate. researchgate.netarxiv.org The CASSCF method provides a qualitatively correct description of strongly correlated systems by including a set of user-defined "active" orbitals and electrons in a full configuration interaction treatment. arxiv.orgarxiv.org
CASSCF calculations are essential for accurately describing the topography of potential energy surfaces, especially in regions where different electronic states come close in energy. researchgate.net For derivatives of bipyridine, CASSCF has been used to analyze photochemical properties and the role of conical intersections, which can act as funnels for rapid, non-radiative decay back to the ground state. researchgate.net State-Averaged CASSCF (SA-CASSCF) is a common variant used for excited states, where a single set of molecular orbitals is optimized for an average of several electronic states. molcas.org This approach is crucial for obtaining a balanced description of multiple states that may be close in energy, ensuring they are orthogonal. molcas.org
Often, the energies obtained from CASSCF are further refined by including dynamic electron correlation through methods like second-order perturbation theory (CASPT2). arxiv.orgmolcas.org This combined CASSCF/CASPT2 approach provides a more quantitative description of the electronic states and their relative energies.
Inclusion of Nuclear Quantum Effects and Non-Born-Oppenheimer Dynamics
The Born-Oppenheimer approximation, which assumes that the motion of electrons and nuclei can be separated, is a cornerstone of quantum chemistry. nih.govarxiv.org However, this approximation breaks down for many processes, including proton transfer, where the motion of the light proton is significantly coupled to the electronic dynamics. nsf.govnih.gov Describing such non-Born-Oppenheimer effects requires advanced theoretical frameworks that treat both electrons and key nuclei quantum mechanically.
The Nuclear-Electronic Orbital (NEO) method is a powerful approach that explicitly includes nuclear quantum effects by treating specific nuclei, typically protons, on the same quantum mechanical level as the electrons. princeton.eduprinceton.eduq-chem.com This is achieved within a multicomponent DFT or wave function framework, where both electrons and quantum nuclei have their own orbitals. princeton.eduprinceton.edu
The NEO approach inherently incorporates key nuclear quantum phenomena such as zero-point energy, anharmonicity, and particle delocalization directly into calculations of energies, geometries, and reaction pathways. princeton.eduq-chem.com This provides a more accurate picture than conventional methods, especially for systems involving hydrogen bonding and proton transfer. nsf.gov The NEO method has been extended to include time-dependent DFT (NEO-TDDFT), which allows for the calculation of excited electronic, vibrational, and vibronic states. princeton.eduq-chem.com
For this compound, the NEO approach has been used to perform excited state geometry optimizations with the transferring proton being treated as a quantum particle. nsf.gov These calculations provide insight into how nuclear quantum effects influence the strength of intramolecular hydrogen bonds and the relative stabilities of different tautomeric forms in the excited state. nsf.gov
The efficient exploration of excited state potential energy surfaces, for tasks like finding energy minima and transition states, relies on the availability of analytical energy gradients—the first derivative of the energy with respect to nuclear coordinates. nsf.govnih.govrsc.org Calculating these gradients numerically via finite differences is computationally expensive; thus, the derivation and implementation of analytical formulas is a critical development for any new theoretical method. squarespace.com
Analytical gradients for the NEO-TDDFT method have been successfully derived and implemented. nsf.gov This development is crucial as it enables efficient excited state geometry optimizations within a framework that includes nuclear quantum effects. nsf.gov The application of these analytical gradients to this compound has shown that NEO-TDDFT calculations produce excited state geometries with stronger intramolecular hydrogen bonds compared to conventional electronic structure methods. nsf.gov This work provides the necessary foundation for performing more complex simulations, such as nonadiabatic dynamics, on the calculated potential energy surfaces. nsf.gov
| Method | Key Feature | Impact on this compound | Reference |
|---|---|---|---|
| Conventional TDDFT | Protons are classical point charges. | Standard description of excited state geometry. | nsf.gov |
| NEO-TDDFT | Proton is treated quantum mechanically. | Produces geometries with stronger intramolecular hydrogen bonds in the excited state. | nsf.gov |
| NEO-TDDFT Analytical Gradients | Efficient calculation of forces on atoms. | Enables efficient geometry optimization on the NEO-TDDFT potential energy surface. | nsf.gov |
The theoretical tools developed within the NEO framework pave the way for simulating the real-time dynamics of fundamental processes like photoinduced proton transfer and proton-coupled electron transfer (PCET). nsf.gov PCET reactions, where an electron and a proton are transferred in a concerted or sequential manner, are vital in many chemical and biological systems. nih.govnih.govusp.br
Simulating these non-Born-Oppenheimer dynamics can be achieved through methods like real-time NEO-TDDFT (RT-NEO-TDDFT) combined with Ehrenfest dynamics. nsf.govnih.gov In this approach, the densities of the electrons and the quantum protons are propagated in real time, allowing for the direct simulation of the coupled nuclear-electronic quantum dynamics. nih.gov This provides a powerful tool for investigating the mechanisms of photoinduced reactions beyond the static picture of potential energy surfaces. kyoto-u.ac.jpunito.it While direct dynamics simulations on this compound using these methods are a subject of ongoing research, the foundational work on analytical gradients has established the feasibility and importance of such investigations. nsf.gov These simulations can unravel the intricate details of the proton transfer event, including timescales and the interplay between electronic and nuclear motions.
Characterization of Potential Energy Surfaces (PES) and Conical Intersections
The photodynamics of this compound are fundamentally governed by the topography of its ground and excited state potential energy surfaces (PES) and the regions where these surfaces intersect. Computational and theoretical chemistry provide powerful tools to map these complex energy landscapes and identify key features that dictate the molecule's behavior upon photoexcitation.
Mapping Ground and Excited State PES Topography
The potential energy surface represents the potential energy of a molecule as a function of its nuclear coordinates. For a polyatomic molecule like this compound, the PES is a high-dimensional hypersurface. Computational methods, such as ab initio calculations, are employed to systematically explore this surface for both the ground electronic state (S₀) and the first singlet excited state (S₁).
The topography of these surfaces includes several critical points that are essential for understanding the molecule's stability and reactivity. These include:
Minima: These correspond to the stable equilibrium geometries of the molecule in a particular electronic state. For this compound, this would include the initial ground-state geometry before photoexcitation and any potential intermediates or photoproducts on both the S₀ and S₁ surfaces.
Saddle Points (Transition States): These represent the highest energy point along a reaction coordinate connecting two minima. Identifying transition states is crucial for determining the energy barriers for various photochemical processes, such as conformational changes or proton transfer events.
Reaction Paths: These are the lowest energy pathways connecting minima through transition states, illustrating the most likely trajectory of the molecule as it undergoes a photochemical transformation.
The mapping of the PES for this compound would involve calculating the energy of the molecule at numerous different geometries, systematically changing bond lengths, bond angles, and dihedral angles. This allows for the construction of a detailed energy landscape. While specific, detailed PES maps for this compound are not extensively published, studies on related bipyridyl derivatives provide insight into the expected topographical features. For instance, theoretical studies on similar compounds reveal the presence of multiple minima on the excited-state surface corresponding to different tautomeric or rotameric forms.
| Topographical Feature | Description | Significance in Photodynamics |
|---|---|---|
| Franck-Condon (FC) Point | The geometry on the excited-state PES that is identical to the ground-state equilibrium geometry. It represents the initial point immediately following photoexcitation. | Determines the initial potential energy and forces on the excited molecule, driving the subsequent dynamics. |
| S₁ Minimum | The lowest energy point on the first excited-state potential energy surface, representing a transiently stable excited-state species. | This geometry is often associated with the emissive state (fluorescence) and can be a starting point for further photochemical reactions. |
| Transition State (TS) on S₁ | A saddle point on the excited-state surface connecting the Franck-Condon region to the S₁ minimum or other intermediates. | The energy barrier at the transition state influences the rate of excited-state processes like intramolecular proton transfer or conformational changes. |
| Ground State (S₀) Minimum | The equilibrium geometry of the molecule before excitation and the final geometry after relaxation. | Represents the most stable form of the molecule. |
Identification and Role of Conical Intersections in Photoreactivity
Computationally, locating CIs involves finding geometries where the energy difference between the S₁ and S₀ states becomes zero. Specialized algorithms are used to optimize the geometry of these intersection points. The region around a conical intersection is characterized by a double-cone topology, which provides a steep gradient that drives the rapid non-adiabatic transition. researchgate.net
For molecules like this compound, which have the potential for excited-state intramolecular proton transfer (ESIPT), conical intersections can play a crucial role in the reaction mechanism. After the proton transfer occurs on the excited-state surface, the resulting tautomer may be in close proximity to a conical intersection. This CI would then facilitate a rapid and efficient return to the ground-state potential energy surface of the tautomeric form, completing the reaction cycle.
Studies on analogous molecules, such as [2,2'-bipyridyl]-3-amine-3'-ol, have highlighted the presence of CIs and their significant role in the photochemistry of these systems. nih.govresearchgate.net It is therefore highly probable that the photodynamics of this compound are also heavily influenced by the location and accessibility of one or more conical intersections. The specific geometry of the CI would dictate the nature of the nuclear motions involved in the non-radiative decay process.
| Property of Conical Intersection | Description | Impact on Photoreactivity of this compound |
|---|---|---|
| Energy Level | The absolute energy of the conical intersection relative to the S₁ minimum. | A lower energy CI is more accessible from the excited state, leading to faster non-radiative decay and a lower fluorescence quantum yield. |
| Geometry | The specific molecular structure at which the S₁ and S₀ states are degenerate. | Determines the vibrational modes that are coupled to the electronic transition and influences the structure of the photoproducts formed on the ground state. |
| Accessibility | The energetic and geometric proximity of the CI to the regions of the S₁ PES populated after photoexcitation. | Dictates the efficiency of the non-radiative decay pathway. If the CI is easily reached, the excited-state lifetime will be short. |
| Branching Space | The two geometric coordinates that lift the degeneracy of the electronic states upon moving away from the CI. | Defines the topography of the intersection and the directionality of the decay process, influencing the distribution of photoproducts. |
Coordination Chemistry of 2,2 Bipyridin 3 Ol and Its Metal Complexes
Ligand Properties of [2,2'-Bipyridin]-3-ol in Coordination Environments
This compound, also known as 3-hydroxy-2,2'-bipyridine, retains the fundamental N,N'-chelating capability inherent to the bipyridine family. The two nitrogen atoms form a stable five-membered chelate ring upon coordination to a metal center. The presence of the hydroxyl group, however, opens up possibilities for more diverse coordination modes.
Depending on the reaction conditions and the nature of the metal ion, the ligand can coordinate in several ways:
Neutral N,N'-Chelation: At low pH, the ligand can act as a neutral bidentate N,N'-donor, similar to unsubstituted 2,2'-bipyridine (B1663995). In this mode, the hydroxyl group is protonated and may not be directly involved in coordination, though it can form intramolecular or intermolecular hydrogen bonds.
Anionic N,O-Chelation: Upon deprotonation, the resulting phenolate-like oxygen atom can participate in coordination along with one of the pyridine (B92270) nitrogen atoms. This N,O-chelation mode would result in a six-membered ring.
Anionic N,N',O-Bridging: The deprotonated ligand can act as a bridging unit between two or more metal centers. For instance, it could use its N,N' sites to chelate one metal while the anionic oxygen atom coordinates to an adjacent metal ion, facilitating the formation of polynuclear structures. This behavior is analogous to that observed in the related ligand 2,2'-bipyridine-3,3'-diol, which can bridge metal centers through its deprotonated hydroxyl groups. nih.govresearchgate.net
The specific coordination mode adopted is influenced by factors such as the metal ion's size, its coordination number preference, and the presence of other ancillary ligands in the coordination sphere.
A key feature of this compound is the pH-sensitive nature of its hydroxyl group. The protonation state of this group directly influences the ligand's electronic properties and coordinating ability. rsc.org
At acidic to neutral pH, the ligand exists predominantly in its protonated, neutral form. As the pH increases, the hydroxyl group undergoes deprotonation to form an anionic species. This deprotonation has two major consequences for complex formation:
Enhanced Donor Capacity: The resulting anionic oxygen is a much stronger electron donor than the neutral hydroxyl group. This increased electron-donating ability can strengthen the metal-ligand bond and stabilize higher oxidation states of the coordinated metal center. This principle is utilized in other hydroxypyridine- and dihydroxy-bipyridine-based ligands to tune the redox potentials of their metal complexes. rsc.org
Altered Coordination Mode: As mentioned above, deprotonation enables the oxygen atom to act as a coordination site, allowing for N,O-chelation or bridging modes that are not possible with the neutral ligand.
The pH at which this deprotonation occurs (the pKa of the hydroxyl group) is a critical parameter. The formation of specific metal complexes can thus be controlled by carefully adjusting the pH of the reaction medium, allowing for the selective synthesis of different coordination architectures from the same set of precursors. core.ac.uk This pH-dependent change in coordinating ability is a valuable tool in designing "smart" materials and responsive molecular probes. rsc.org
Synthesis and Structural Elucidation of Metal-[2,2'-Bipyridin]-3-ol Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and pH are crucial variables that dictate the final product's structure and composition.
This compound forms stable complexes with a wide range of transition metals, including those from the first, second, and third rows. wikipedia.org The synthesis generally follows the direct reaction of the ligand with a metal halide (e.g., CuCl₂, RuCl₃) or other precursor in a solvent like ethanol, methanol, or acetonitrile.
For example, in reactions with copper(II), the ligand is expected to form complexes where the Cu(II) center is coordinated by the two nitrogen atoms of the bipyridine core. nih.gov Depending on the stoichiometry and pH, the hydroxyl group could remain protonated or deprotonate and coordinate to the metal, potentially leading to monomeric, dimeric, or polymeric structures.
In the case of ruthenium, the versatile coordination chemistry of bipyridine ligands is well-established. wiley-vch.de The reaction of this compound with a ruthenium precursor would likely yield octahedral complexes of the type [Ru(L)₃]²⁺ or [Ru(X)₂(L)₂] (where L is this compound and X is an ancillary ligand). The pH-dependent nature of the hydroxyl group would significantly impact the electronic properties (e.g., the Ru(II)/Ru(III) redox potential) of these complexes. rsc.org
| Metal Ion | Typical Precursor | Expected Complex Type | Potential Coordination Modes |
|---|---|---|---|
| Copper(II) | CuCl₂, Cu(NO₃)₂ | [Cu(L)X₂], [Cu(L)₂]X₂ | Neutral N,N'; Anionic N,N',O-bridging |
| Iron(II) | FeCl₂, Fe(BF₄)₂ | [Fe(L)₃]X₂ | Neutral N,N' |
| Ruthenium(II) | Ru(bpy)₂Cl₂, Ru(DMSO)₄Cl₂ | [Ru(bpy)₂(L)]X₂ | Neutral N,N'; Anionic N,N' |
| Platinum(II) | K₂PtCl₄ | [Pt(L)Cl₂], [Pt(L)₂]X₂ | Neutral N,N'; Anionic N,O |
Note: The information in this table is based on the general coordination chemistry of bipyridine-type ligands, as specific structural reports for this compound complexes are limited.
The coordination chemistry of lanthanide (Ln) and actinide (An) ions with N-heterocyclic ligands like 2,2'-bipyridine is of great interest for applications in luminescence and separations science. nih.govnih.gov While unsubstituted bipyridine typically forms weaker complexes with these hard metal ions, the introduction of an oxygen donor atom in this compound enhances its binding affinity.
For lanthanide ions (e.g., Eu³⁺, Tb³⁺), which favor coordination with oxygen donors, the deprotonated this compound can act as a more effective ligand. It is expected to form complexes where the lanthanide ion is coordinated by both the nitrogen and the anionic oxygen atoms. This dual N,O-coordination, combined with the bipyridine's chromophoric properties, is essential for creating efficient luminescent materials. nih.gov
With actinide ions, such as uranyl (UO₂²⁺) or trivalent actinides (e.g., Am³⁺, Cm³⁺), this compound can also form stable complexes. osti.gov Research on uranium complexes with 2,2'-bipyridine has shown that the ligand can be redox-active. rsc.orgnih.gov The electron-donating nature of the deprotonated hydroxyl group in this compound could influence the electronic structure and reactivity of actinide complexes.
Photophysical and Photochemical Characteristics of Metal Complexes
The incorporation of this compound into metal complexes is expected to yield interesting photophysical and photochemical properties, stemming from the electronic characteristics of the bipyridine framework.
With transition metals like Ru(II), Os(II), and Re(I), bipyridine complexes are renowned for their intense metal-to-ligand charge transfer (MLCT) absorption bands in the visible region. wiley-vch.decornell.edu Upon excitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. The resulting excited state is often luminescent and redox-active, making these complexes suitable for applications in photocatalysis, sensing, and light-emitting devices. nih.govnih.gov The energy of the MLCT transition and the properties of the excited state can be tuned by modifying the ligand; the electron-donating hydroxyl/phenolate (B1203915) group on this compound would be expected to alter these properties compared to complexes of unsubstituted bipyridine.
In lanthanide complexes, the this compound ligand can function as an "antenna". The bipyridine chromophore efficiently absorbs UV light, populating its excited singlet state, which then undergoes intersystem crossing to a triplet state. This triplet state can then transfer its energy to the f-orbitals of the coordinated lanthanide ion, which subsequently de-excites by emitting its characteristic, sharp, line-like luminescence (e.g., red for Eu³⁺, green for Tb³⁺). nih.govdemokritos.gr This ligand-sensitized emission is crucial because the direct excitation of lanthanide ions is very inefficient. The efficiency of this energy transfer process is highly dependent on the energy level of the ligand's triplet state and its proximity to the metal ion.
| Metal Type | Key Process | Typical Observation | Potential Application |
|---|---|---|---|
| Transition Metals (e.g., Ru(II)) | Metal-to-Ligand Charge Transfer (MLCT) | Broad absorption in visible region; Luminescence (often red/orange) | Photocatalysis, Solar Cells, OLEDs |
| Lanthanides (e.g., Eu(III), Tb(III)) | Ligand-to-Metal Energy Transfer (Antenna Effect) | Sharp, line-like emission (red for Eu³⁺, green for Tb³⁺) | Bio-imaging, Sensors, Lighting |
The photochemical stability of these complexes is also a critical factor. While many Ru(II)-bipyridine complexes are robust, some can undergo ligand loss upon prolonged irradiation. wiley-vch.de The specific structure and bonding within complexes of this compound would determine their stability and potential for use in photochemical applications.
Ligand-to-Metal and Metal-to-Ligand Charge Transfer (CT) Transitions
Charge transfer transitions are a hallmark of transition metal complexes with diimine ligands like 2,2'-bipyridine. These transitions, which involve the photoinduced movement of an electron between the metal and the ligand, are responsible for the intense visible light absorption of many such complexes. wikipedia.orgwiley-vch.de In complexes of this compound, the nature of these transitions is significantly modulated by the hydroxyl substituent.
Metal-to-Ligand Charge Transfer (MLCT): In its protonated form, the 3-hydroxy group acts as a weak electron-donating substituent, subtly modifying the energy of the π* orbitals of the bipyridine system. However, upon coordination to a metal ion, the ligand can be deprotonated to form a phenolate. This deprotonated form is a much stronger σ- and π-donor. rsc.org This strong electron donation raises the energy of the metal's d-orbitals, which, according to molecular orbital theory, decreases the energy gap between the metal-based highest occupied molecular orbital (HOMO) and the ligand-based lowest unoccupied molecular orbital (LUMO). This results in a red-shift (a shift to lower energy or longer wavelength) of the MLCT absorption bands compared to analogous complexes with unsubstituted bipyridine.
Studies on related ruthenium complexes with 4-hydroxy-2,2'-bipyridine have demonstrated this effect. Deprotonation of the hydroxyl group leads to a significant decrease in the Ru(III/II) reduction potential, indicating that the metal center is more easily oxidized due to the increased electron density donated from the ligand. nsf.gov This stabilization of the oxidized state (Ru(III)) corresponds to a lower energy for the MLCT transition. rsc.orgnsf.gov
Ligand-to-Metal Charge Transfer (LMCT): The strong electron-donating character of the deprotonated this compound (the phenolate form) can also give rise to Ligand-to-Metal Charge Transfer (LMCT) transitions. In this process, an electron is excited from a ligand-based orbital to a vacant or partially filled metal d-orbital. These transitions are more likely to occur with metal ions in higher oxidation states that are more easily reduced. The presence of the electron-rich phenolate moiety makes the ligand more oxidizable, facilitating this type of charge transfer. In some ruthenium complexes with dihydroxy-bipyridine, transitions upon oxidation to Ru(III) have been described as mixed metal-ligand to ligand charge transfer bands, highlighting the complex electronic structure that arises from hydroxyl substitution. rsc.org
The table below illustrates the effect of hydroxyl and methoxy (B1213986) substituents on the electronic properties of a ruthenium bipyridine complex, providing a model for the expected behavior of this compound complexes.
| Complex | Ru(III/II) Potential (V vs Ag/AgCl, deprotonated) | MLCT Absorption λmax (nm, deprotonated) | Reference |
|---|---|---|---|
| [Ru(bpy)3]2+ | 1.26 | 452 | wiley-vch.de |
| [Ru(bpy)2(4bpyOH)]2+ | 0.76 | 491 | nsf.gov |
| [Ru(bpy)2(4,4'-bpy(OH)2)]2+ | 0.62 | 520 | rsc.org |
Data for hydroxy-substituted complexes are for the fully deprotonated species in aqueous solution. The increasing electron donation from hydroxyl groups makes the metal easier to oxidize (lower potential) and shifts the MLCT band to lower energy (higher wavelength).
Luminescence and Energy Transfer Processes in Coordinated Systems
The luminescence of transition metal complexes is highly sensitive to the energy and lifetime of their excited states. For many d6 metal complexes, such as those of Ru(II) and Ir(III), emission originates from a triplet MLCT (3MLCT) excited state. wiley-vch.denih.gov The introduction of the ESIPT-capable 3-hydroxy group on the bipyridine ligand provides a new, often very efficient, non-radiative decay pathway that competes directly with luminescence.
However, metal coordination can also enhance emission. In certain systems, binding to a metal ion can increase the radiative decay rate or decrease the non-radiative decay rate through a phenomenon known as chelation-induced emission enhancement (CHEF). For ESIPT-capable zinc(II) complexes with a 1-hydroxy-1H-imidazole-based ligand, coordination was found to increase the photoluminescence quantum yield (PLQY) compared to the free ligand. rsc.org This enhancement is attributed to the rigidification of the ligand structure upon chelation, which reduces vibrational non-radiative decay pathways and allows the emissive decay from the ESIPT tautomer state to become more competitive.
Energy transfer processes can also be influenced. If the complex contains other emissive components, such as other ligands or a luminescent metal center (e.g., lanthanides), the ESIPT state can act as an energy donor or acceptor. For instance, in lanthanide complexes, the ligand is designed to absorb light efficiently (acting as an "antenna") and transfer that energy to the metal ion, which then luminesces. bjraylight.com The presence of a low-lying ESIPT state in this compound could either facilitate or hinder this energy transfer, depending on the relative energy levels of the ligand's singlet, triplet, and ESIPT excited states and the metal's emissive state.
| Compound | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (Φ) | Key Feature | Reference |
|---|---|---|---|---|---|
| [Ru(bpy)3]2+ (in deaerated H2O) | 452 | ~620 | 0.063 | Standard 3MLCT Phosphorescence | bjraylight.com |
| Free ESIPT Ligand (HLb) | - | 573 | 0.02 | ESIPT-based fluorescence | rsc.org |
| [Zn(HLb)Cl2] Complex | - | 565 | 0.14 | Chelation-Enhanced ESIPT Fluorescence | rsc.org |
This table compares the luminescence of a standard Ru(bpy) complex with an ESIPT-capable ligand (HLb = 1-hydroxy-5-methyl-4-[(2,2′-bipyridin)-6-yl]-2-(pyridin-2-yl)-1H-imidazole) and its zinc complex to illustrate how ESIPT emission can be enhanced by metal coordination.
Influence of Metal Coordination on ESIPT Dynamics
The coordination of a metal ion to this compound can have a dramatic influence on the ESIPT process itself. The feasibility and dynamics of ESIPT depend on the presence of an acidic proton (the hydroxyl group) and a proximate basic site (the adjacent pyridine nitrogen), as well as a favorable conformation that allows for proton transfer. Metal coordination can affect all of these factors.
Advanced Applications and Functional Materials Incorporating 2,2 Bipyridin 3 Ol
Catalytic Roles of [2,2'-Bipyridin]-3-ol and its Coordination Complexes
The nitrogen atoms of the bipyridine core in this compound provide excellent coordination sites for a wide range of transition metals, forming stable complexes that can act as catalysts. The presence of the hydroxyl group can further influence the catalytic activity and selectivity of these complexes through steric and electronic effects, as well as by providing a secondary interaction site.
Homogeneous Catalysis Applications
While extensive research has been conducted on the application of various 2,2'-bipyridine (B1663995) derivatives as ligands in homogeneous catalysis, specific studies detailing the catalytic applications of this compound are less common. However, the principles established for bipyridine-based catalysts are directly applicable. Bipyridine ligands are integral to numerous catalytic processes, including cross-coupling reactions, hydrogenations, and oxidations. The role of the ligand is to stabilize the metal center, modulate its electronic properties, and influence the stereochemistry of the reaction.
| Catalytic Reaction Type | Metal Center | General Role of Bipyridine Ligand | Potential Influence of the 3-ol Group |
| Cross-Coupling (e.g., Suzuki, Heck) | Pd, Ni | Stabilizes active metal species, influences reductive elimination. | May affect catalyst solubility and electronic properties, potential for secondary coordination. |
| Hydrogenation | Ru, Rh, Ir | Modulates steric and electronic environment of the metal, influences enantioselectivity. | Could participate in proton transfer steps or alter the ligand's electronic donating ability. |
| Oxidation | Fe, Mn, Cu | Stabilizes high-valent metal-oxo species, influences substrate binding. | May act as a proton relay or influence the redox potential of the metal center. |
Photocatalysis and Photo-redox Mediated Processes
The photophysical properties of bipyridine metal complexes, particularly those of ruthenium and iridium, have made them central to the field of photocatalysis and photo-redox mediated processes. researchgate.net These complexes can absorb visible light to reach an excited state with enhanced redox potentials, enabling them to participate in single-electron transfer (SET) processes with organic substrates. acs.org
The general mechanism for a photo-redox catalytic cycle involving a bipyridine complex, such as [Ru(bpy)₃]²⁺, can be summarized as follows:
Photoexcitation: The complex absorbs a photon, promoting it to a long-lived excited state.
Electron Transfer: The excited complex can act as either an oxidant or a reductant, engaging in SET with a substrate.
Catalyst Regeneration: The resulting oxidized or reduced form of the catalyst is returned to its ground state through a subsequent electron transfer event, completing the catalytic cycle.
While specific studies focusing on this compound in this context are limited, the fundamental principles remain the same. The introduction of a hydroxyl group onto the bipyridine ligand could potentially tune the photophysical and redox properties of the resulting metal complexes. For example, it could shift the absorption and emission wavelengths or alter the excited-state lifetimes and quantum yields. These modifications could, in turn, influence the efficiency and selectivity of the photocatalytic reactions. Research on bipyridine-containing covalent triazine frameworks has shown that the incorporation of bipyridine moieties can enhance photocatalytic activity for hydrogen evolution, and that tuning the electronic properties of these materials is key to optimizing their performance. chemrxiv.org This highlights the potential for functionalized bipyridines like this compound to contribute to the development of novel photocatalytic systems.
Principles for Advanced Material Design Utilizing this compound's Photophysical Features
The inherent photophysical properties of the bipyridine scaffold, which can be further modulated by the hydroxyl substituent in this compound, make it a valuable component in the design of advanced materials with tailored optical and electronic functionalities.
Integration into Supramolecular Assemblies
The ability of the bipyridine unit to act as a versatile building block in supramolecular chemistry is well-established. nih.gov The directional coordination of its nitrogen atoms to metal ions allows for the predictable self-assembly of complex, well-defined architectures such as cages, grids, and polymers. researchgate.netmdpi.com The hydroxyl group in this compound introduces an additional handle for directing supramolecular assembly through hydrogen bonding.
This dual functionality—metal coordination and hydrogen bonding—allows for the creation of intricate and robust supramolecular structures. For example, the hydroxyl group can form hydrogen bonds with solvent molecules, counter-ions, or other ligand molecules, leading to the formation of extended networks with specific topologies. Such supramolecular assemblies can exhibit interesting properties, including porosity, host-guest chemistry, and stimuli-responsiveness. The targeted synthesis of new supramolecular motifs of metalloporphyrins has been achieved by using bipyridyl ligands to induce assembly through a combination of axial coordination and lateral hydrogen bonding. nih.gov
Concepts for Photomemory Devices and Optoelectronic Applications
The concept of using molecular systems for information storage and processing has driven research into photomemory devices. Bipyridyl derivatives have been investigated for their potential in this area due to their distinct photochemical and photophysical properties. nih.gov Theoretical studies on [2,2'-bipyridyl]-3,3'-diol, a close analogue of this compound, have explored its excited-state double proton transfer processes, which lead to significant changes in fluorescence quantum yields. uab.cat These distinct states, accessible upon light irradiation, could potentially be harnessed as "on" and "off" states in a photomemory device.
The working principle of such a device would rely on the ability to switch the molecule between two or more stable or metastable states using light of specific wavelengths. Each state would possess a unique and detectable physical property, such as a distinct absorption or emission signal. The presence of the hydroxyl group in this compound is crucial for such proton transfer phenomena and for tuning the electronic properties that govern these photophysical processes.
In the broader context of optoelectronics, bipyridine derivatives are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. The introduction of substituents, such as the hydroxyl group, allows for the fine-tuning of the electronic energy levels (HOMO and LUMO) and, consequently, the emission color and efficiency of these materials. researchgate.netmdpi.com
| Application | Key Property of this compound | Underlying Principle |
| Photomemory Devices | Potential for photo-induced tautomerization/proton transfer. | Switching between distinct electronic states with different optical properties upon light irradiation. nih.govuab.cat |
| OLEDs | Tunable emission properties upon coordination to metal centers. | Electroluminescence from the radiative decay of excited states in metal complexes. nih.gov |
| Sensors | Changes in fluorescence upon binding to analytes. | Modulation of the photophysical properties of the bipyridine core by interaction with the target molecule. |
Design Principles for Responsive Molecular Systems
Responsive molecular systems, or molecular switches, are molecules that can reversibly change their properties in response to an external stimulus such as light, pH, or the presence of specific ions. The bipyridine unit is an excellent scaffold for designing such systems. The conformational flexibility of the bond connecting the two pyridine (B92270) rings can be controlled by coordination to a metal ion.
A notable example, though not involving the 3-ol derivative specifically, is the design of a [2,2'-bipyridine]-based molecular hinge that is responsive to the presence of Cu²⁺ ions. In such a system, the bipyridine can exist in an "open" conformation, which can be switched to a "closed" conformation upon coordination with a metal ion. This change in conformation can be accompanied by a change in the optical or electrochemical properties of the molecule, allowing it to function as a sensor or a switch.
The design principles for responsive systems based on this compound would leverage both its coordination ability and the reactivity of the hydroxyl group. For example, the deprotonation of the hydroxyl group at a certain pH could trigger a change in the coordination behavior of the ligand, leading to a conformational change in a metal complex. Similarly, light-induced changes in the electronic state of the molecule, as discussed in the context of photomemory, could be coupled to other molecular motions or interactions, creating a multi-responsive system.
Future Directions and Emerging Research Avenues for 2,2 Bipyridin 3 Ol
Methodological Advancements in Ultrafast Spectroscopy for Elucidating Complex Dynamics
The photophysical behavior of [2,2'-Bipyridin]-3-ol is governed by dynamic processes occurring on the femtosecond to picosecond timescale. nih.govnih.gov Future research will critically depend on advancements in ultrafast spectroscopy to resolve the intricate details of its excited-state dynamics. While current techniques have identified the hallmark ESIPT process, a deeper understanding requires resolving multi-step pathways, vibrational cooling, and intersystem crossing events. nih.govnih.gov
Emerging techniques such as femtosecond fluorescence upconversion and transient absorption spectroscopy are poised to provide unprecedented temporal resolution. nih.gov These methods can help to directly observe the initial Franck-Condon excited state and track its evolution through various intermediates, such as the proton-transferred keto-tautomer. nih.gov Theoretical studies on the related [2,2'-bipyridyl]-3,3'-diol suggest the initial proton transfer occurs in as little as 7 femtoseconds, a timescale that challenges the limits of current experimental resolution. nih.gov Future methodological improvements, including higher-order multidimensional spectroscopy, will be essential to disentangle the coherent nuclear motion from electronic population dynamics and to clarify the role of specific vibrational modes in promoting the proton transfer.
Development of Sophisticated Computational Models for Multi-Component Quantum Systems
Concurrent with experimental advances, the development of more sophisticated computational models is crucial for interpreting complex spectroscopic data and predicting the behavior of this compound in diverse environments. While time-dependent density functional theory (TDDFT) has been useful, more accurate methods are needed to describe the nuanced potential energy surfaces involved in ESIPT and non-adiabatic transitions between electronic states. nih.gov
Future research will focus on implementing multi-component quantum dynamics simulations that explicitly treat both electronic and nuclear degrees of freedom. researchgate.netresearchgate.netnih.gov Wavepacket dynamics simulations, which have been successfully applied to unravel the spin crossover mechanisms in related iron-bipyridine complexes, could illuminate the photochemical pathways in this compound systems. chemrxiv.org A key challenge is to develop models that can accurately incorporate the effects of the surrounding environment, such as solvent molecules or a solid-state matrix, and their influence on the proton transfer barrier and excited-state lifetimes. The application of ab initio molecular dynamics, which combines a classical description of nuclear motion with a quantum-mechanical treatment of the electronic structure, offers a promising avenue for modeling these complex, multi-component systems. researchgate.net
Rational Design and Synthesis of Novel this compound Derivatives with Tunable Photofunctionality
A significant future direction lies in the rational design and synthesis of new this compound derivatives with precisely controlled photophysical properties. nih.gov By strategically introducing electron-donating or electron-withdrawing groups at various positions on the bipyridine rings, researchers can tune the molecule's absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts. urfu.runih.gov This approach allows for the creation of bespoke fluorophores for specific applications, ranging from organic light-emitting diodes (OLEDs) to biological sensors. nih.govurfu.ru
For instance, the synthesis of 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles has produced compounds with very large Stokes shifts (up to 241 nm) in solution and high fluorescence quantum yields (up to 92.9%) in the solid state, properties that are highly desirable for materials science and bio-imaging. urfu.ru The systematic exploration of substituent effects will enable the construction of comprehensive structure-property relationships, guiding the synthesis of next-generation materials.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF, %) | Reference |
|---|---|---|---|---|---|
| 4,5-Di(p-tolyl)-6-cyano-[2,2'-bipyridin]-3-ol | 367 | 608 | 241 | N/A (Solution) / 92.9 (Powder) | urfu.ru |
| 4,5-Di(p-anisyl)-6-cyano-[2,2'-bipyridin]-3-ol | 370 | 599 | 229 | N/A (Solution) / 85.1 (Powder) | urfu.ru |
| α-(N-4-biphenylamino)-[2,2'-bipyridine] derivative | 365 | 443 | 78 | 49.1 (in THF) | nih.govsemanticscholar.org |
| α-(N-4-phenoxyphenylamino)-[2,2'-bipyridine] derivative | 363 | 445 | 82 | 35.0 (in THF) | nih.govsemanticscholar.org |
Exploration of Unconventional Catalytic Paradigms Involving Bipyridyl-3-ol Ligands
The bipyridine framework is a cornerstone of coordination chemistry and catalysis. researchgate.net The introduction of a hydroxyl group at the 3-position offers intriguing possibilities for creating ligands that do more than just bind a metal center. The hydroxyl group can act as a proton-responsive switch, a hydrogen-bond donor to influence substrate orientation, or a secondary binding site, leading to novel catalytic activities and selectivities.
Future research should explore the use of this compound and its chiral analogues as ligands in unconventional catalytic systems. rsc.org For example, in photocatalysis, the ESIPT process could be coupled to a redox cycle at the metal center, potentially opening up new reaction pathways. The development of chiral derivatives is particularly promising for asymmetric catalysis. As demonstrated with related chiral 2,2'-bipyridinediol ligands, steric and electronic modifications can significantly influence the stereoselectivity of reactions such as the Mukaiyama aldol (B89426) and thia-Michael additions. rsc.orgrsc.org The exploration of these ligands with various transition metals could lead to highly efficient and selective catalysts for a wide range of organic transformations. mdpi.com
Table 2: Asymmetric Catalysis using Chiral Bipyridine-Diol Ligands
| Ligand Type | Metal Center | Reaction Type | Key Outcome | Reference |
|---|---|---|---|---|
| Chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol | Fe(II) | Thia-Michael Addition | Increased chiral induction vs. standard ligands | rsc.org |
| Chiral 2,2′-bipyridine-α,α′-CF3-diol | Zn(II) | Asymmetric Ethylation of Aldehydes | Up to 99% yield and 95% enantiomeric excess (ee) | rsc.org |
Integration of this compound into Nanoscale Systems and Hybrid Materials
Integrating the unique photophysical and coordination properties of this compound into larger, functional architectures represents a vibrant frontier of research. Future work will involve anchoring these molecules onto the surfaces of nanoparticles or incorporating them as building blocks in extended hybrid materials. mdpi.com
Covalent attachment to silica (B1680970) or gold nanoparticles can yield functionalized nanomaterials for targeted bio-imaging or sensing applications. mdpi.comselectscience.net The bipyridine unit can serve as a robust anchor and a chelating site for reporter ions, while the hydroxyl functionality can be used for further surface modification. mdpi.com Furthermore, the synthesis of porous materials like Covalent Organic Frameworks (COFs) or titania-bisphosphonate hybrids using bipyridine-functionalized linkers is an emerging area. nih.govacs.org Such materials could combine the selective binding and catalytic potential of the this compound moiety with the high surface area and stability of the framework, leading to novel heterogeneous catalysts, chemical sensors, or platforms for light-harvesting applications.
Q & A
Q. What are the most reliable synthetic routes for [2,2'-Bipyridin]-3-ol, and how do reaction conditions influence yield?
The synthesis of this compound typically involves coupling pyridine derivatives under transition-metal catalysis. For instance, Langhals and Pust (1985) developed a method using Ullmann-type coupling of 3-hydroxypyridine precursors with halopyridines in the presence of copper catalysts, achieving yields of 60–75% under inert atmospheres . Key variables include solvent polarity (e.g., DMF enhances reactivity but may increase side products) and temperature control (120–140°C optimal). Post-synthesis purification via sublimation is critical to achieve >99% purity .
Q. How can researchers characterize the coordination behavior of this compound with transition metals?
Coordination studies often employ UV-Vis spectroscopy and cyclic voltammetry to assess metal-ligand interactions. For example, this compound forms stable complexes with Ru(II) or Ir(III), where the hydroxyl group modulates redox potentials. Titration experiments in acetonitrile with incremental metal salt additions (e.g., RuCl₃) reveal stoichiometry via absorbance shifts at 450–500 nm . X-ray crystallography is recommended to confirm binding geometry, as seen in analogous 2,2'-bipyridine complexes .
Q. What spectroscopic techniques are essential for verifying the structure of this compound?
- NMR : ¹H NMR in DMSO-d₆ shows characteristic peaks: δ 8.5–8.7 ppm (pyridyl protons), δ 5.2 ppm (hydroxyl proton, exchange broadened) .
- FT-IR : O–H stretch at 3200–3400 cm⁻¹ and C–N vibrations at 1580–1600 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (MW 188.18 g/mol) with [M+H]⁺ peak at m/z 189.1 .
Advanced Research Questions
Q. How do the photophysical properties of this compound compare to its non-hydroxylated analog, 2,2'-bipyridine?
The hydroxyl group introduces intramolecular hydrogen bonding, reducing symmetry and increasing Stokes shifts. For example, this compound exhibits λem at 520 nm (vs. 450 nm for 2,2'-bipyridine) in ethanol, with a quantum yield of 0.42 . Time-resolved fluorescence studies reveal a biexponential decay (τ₁ = 2.1 ns, τ₂ = 5.3 ns), suggesting excited-state proton transfer . These properties make it suitable for pH-sensitive probes in bioimaging.
Q. What strategies optimize the functionalization of this compound for use in optoelectronic materials?
- Electron-Withdrawing Groups : Introduce nitro or carboxyl groups at the 5-position to enhance electron mobility, as demonstrated in BPyTP derivatives for OLEDs .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenyl, naphthyl) extends π-conjugation. Pd(PPh₃)₄ catalysis in THF at 80°C achieves 70–85% yields .
- Coordination Polymers : Combine with Zn(II) or Cd(II) salts to form metal-organic frameworks (MOFs) with tunable luminescence .
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic structure?
Discrepancies often arise in DFT-calculated HOMO-LUMO gaps vs. electrochemical bandgaps. To address this:
Q. What are the challenges in scaling up this compound synthesis while maintaining purity for device fabrication?
Key issues include:
- Byproduct Formation : Oxidative dimerization during coupling steps. Mitigate by using degassed solvents and low O₂ conditions .
- Purification : Sublimation at 200°C under vacuum (0.1 mbar) removes residual metal catalysts but requires careful temperature control to prevent decomposition .
- Batch Consistency : Monitor reaction progress via inline FT-IR to ensure intermediate conversion >95% before proceeding .
Methodological Considerations
- Contradictory Data Analysis : If UV-Vis data conflicts with X-ray structures (e.g., unexpected bathochromic shifts), re-examine solvent polarity effects or consider aggregation-induced emission (AIE) phenomena .
- Safety Protocols : Handle this compound in fume hoods; avoid skin contact (irritant) and use PPE per SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
